molecular formula C43H66N7O10S2Si+ B12374256 CalFluor 647 Azide

CalFluor 647 Azide

Cat. No.: B12374256
M. Wt: 933.2 g/mol
InChI Key: TZTBRZLWLFETQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CalFluor 647 Azide is a fluorogenic azide probe that is activated by copper-catalyzed or metal-free click reactions. This compound is not fluorescent until it reacts with alkynes, making it a valuable tool for sensitive biomolecule detection under no-wash conditions. It is water-soluble and has an excitation band that matches well with the 633 nm or 647 nm laser lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

CalFluor 647 Azide is synthesized through a series of chemical reactions involving azide and alkyne groups. The synthesis typically involves the following steps:

    Formation of the azide group: This is achieved by reacting a suitable precursor with sodium azide under controlled conditions.

    Coupling with a fluorophore: The azide group is then coupled with a fluorophore through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

CalFluor 647 Azide primarily undergoes click reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for labeling biomolecules.

Common Reagents and Conditions

    Reagents: Sodium azide, copper catalysts, alkynes, and fluorophores.

    Conditions: The reactions are typically carried out in aqueous solutions at room temperature. .

Major Products

The major product of the reaction between this compound and an alkyne is a triazole-linked fluorophore. This product is highly fluorescent and can be used for various imaging applications .

Scientific Research Applications

CalFluor 647 Azide has a wide range of applications in scientific research:

Mechanism of Action

CalFluor 647 Azide exerts its effects through a click reaction mechanism. The azide group reacts with an alkyne group in the presence of a copper catalyst to form a triazole ring. This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules. The resulting triazole-linked fluorophore is highly fluorescent, enabling sensitive detection and imaging of the labeled molecules .

Comparison with Similar Compounds

Similar Compounds

  • Alexa Fluor 647 Azide
  • CF 647 Azide
  • DyLight 649 Azide
  • Cy5 Azide

Uniqueness

CalFluor 647 Azide is unique due to its high water solubility and compatibility with both copper-catalyzed and metal-free click reactions. This versatility makes it a valuable tool for a wide range of applications, from chemical synthesis to biological imaging .

Properties

Molecular Formula

C43H66N7O10S2Si+

Molecular Weight

933.2 g/mol

IUPAC Name

3-[2-[2-[4-azido-2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate

InChI

InChI=1S/C43H66N7O10S2Si/c1-47(2)33-13-15-35-41(29-33)63(9,10)42-30-34(48(3)4)14-16-36(42)43(35)37-31-38(45-46-44)40(60-26-24-58-22-20-50(7,8)18-12-28-62(54,55)56)32-39(37)59-25-23-57-21-19-49(5,6)17-11-27-61(51,52)53/h13-16,29-32H,11-12,17-28H2,1-10H3/q+1

InChI Key

TZTBRZLWLFETQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-]

Origin of Product

United States

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